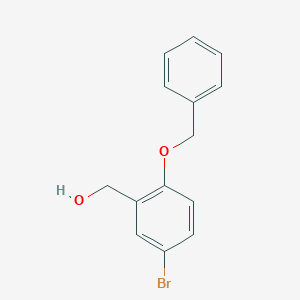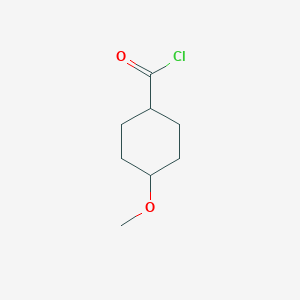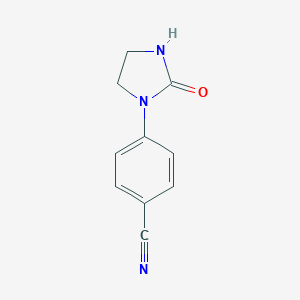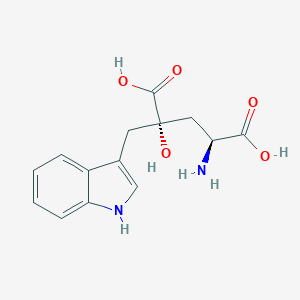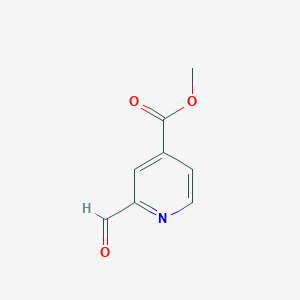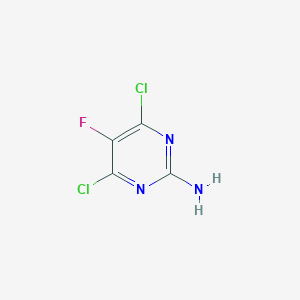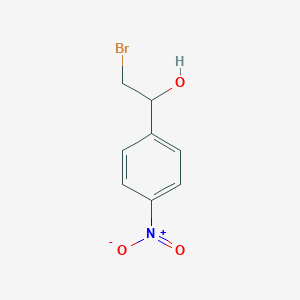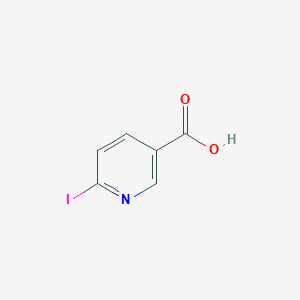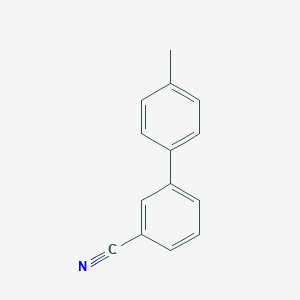
3-(4-甲基苯基)苯甲腈
描述
3-(4-Methylphenyl)benzonitrile, also known as 4’-methyl [1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, where a methyl group is attached to the para position of the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science .
科学研究应用
3-(4-Methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of 3-(4-Methylphenyl)benzonitrile often involves the ammoxidation of 4-methyltoluene. This process uses ammonia and an oxidizing agent, such as air or oxygen, in the presence of a catalyst to convert the methyl group to a nitrile group. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
化学反应分析
Types of Reactions: 3-(4-Methylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-(4-Methylphenyl)benzylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: 4-Methylbenzoic acid.
Reduction: 3-(4-Methylphenyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
作用机制
The mechanism of action of 3-(4-Methylphenyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form corresponding carboxylic acids and ammonia. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing metabolic pathways and cellular processes .
相似化合物的比较
Benzonitrile: The parent compound without the methyl group.
4-Methylbenzonitrile: A simpler derivative with the methyl group directly attached to the benzene ring.
3-Methylbenzonitrile: Another isomer with the methyl group in a different position.
Uniqueness: 3-(4-Methylphenyl)benzonitrile is unique due to the specific positioning of the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural variation can lead to different physical and chemical properties compared to its isomers and other related compounds .
属性
IUPAC Name |
3-(4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXCGMHZMGQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362719 | |
| Record name | 3-(4-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133909-96-3 | |
| Record name | 3-(4-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
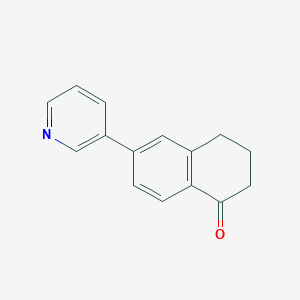
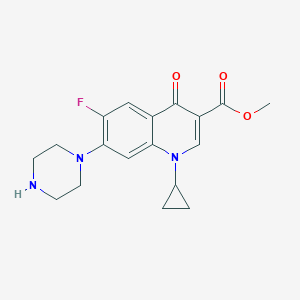
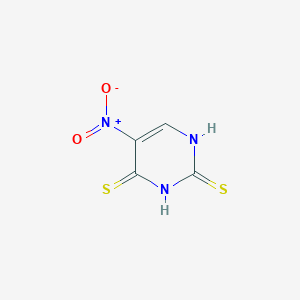

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)
